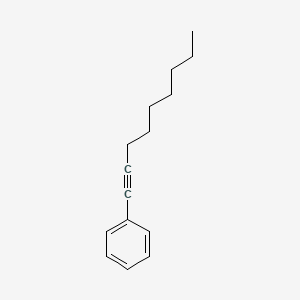

1-Phenyl-1-nonyne

描述

Contextualization within Alkynylarene Chemistry

Alkynylarenes, or arylacetylenes, are a class of hydrocarbons characterized by at least one alkyne triple bond directly connected to an aromatic ring. 1-Phenyl-1-nonyne is a specific example of an internal alkynylarene, where the triple bond is not at the end of the carbon chain. The defining feature of this class is the conjugation between the π-system of the aromatic ring and the π-bonds of the alkyne, which influences the compound's electronic properties and reactivity.

The reactivity of the triple bond in alkynylarenes is central to their chemical utility. ontosight.ai They readily participate in a variety of organic reactions, including addition reactions like hydrogenation and halogenation, as well as cycloaddition reactions. ontosight.ai The presence of the phenyl group in this compound makes the two carbons of the triple bond electronically distinct, which can direct the regioselectivity of these addition reactions. Furthermore, the triple bond is electron-rich, allowing it to act as a nucleophile in the presence of strong electrophiles. This inherent reactivity makes alkynylarenes like this compound valuable substrates in catalytic processes, particularly those involving transition metals which can activate the alkyne for further transformations. acs.org

Significance in Advanced Organic Synthesis Research

The unique structure of this compound makes it a useful building block and model substrate in advanced organic synthesis research, particularly in the development of new materials and synthetic methodologies. Its role as an internal alkyne is significant for investigating the mechanisms and outcomes of various chemical transformations.

A notable area of research involving this compound is in the field of polymer chemistry. Detailed studies have explored the polymerization of 1-phenyl-1-alkynes using transition-metal catalysts. Specifically, research has shown that this compound can be polymerized using niobium (Nb) and tantalum (Ta) pentahalide catalysts, such as NbCl₅ and NbBr₅. acs.orgresearchgate.net These reactions yield high molecular weight polymers, specifically poly(this compound). acs.orgresearchgate.net The resulting polymer is described as a white, air-stable, and electrically insulating solid, a consequence of the twisted main-chain conformation caused by the two substituents on each repeating unit of the polymer backbone. acs.org

The specific outcomes of this polymerization research are detailed in the interactive table below, highlighting the effectiveness of different catalysts in the transformation of this compound into a polymer.

Table 2: Research Findings on the Polymerization of this compound This table summarizes data from a study on the polymerization of 1-phenyl-1-alkynes. The reactions were conducted in toluene (B28343).

| Catalyst | Monomer | Polymer Yield | Polymer Molecular Weight (Mw) |

|---|---|---|---|

| NbCl₅ | This compound | 77% | 1.0 x 10⁵ |

| NbBr₅ | This compound | 57% | 3.0 x 10⁵ |

Data sourced from reference acs.org.

Beyond polymerization, the general reactivity of the alkynylarene structure makes this compound a valuable precursor for creating more complex molecules. ontosight.ai Its participation in reactions such as cycloadditions allows for the construction of intricate cyclic and polycyclic frameworks. rsc.orglibretexts.org While many studies focus on terminal alkynes, the use of internal alkynes like this compound is crucial for synthesizing tetrasubstituted alkenes and other sterically hindered systems with high degrees of substitution. The compound serves as a key intermediate in the synthesis of diverse organic structures, contributing to the expansion of chemical libraries and the discovery of novel molecular architectures. ontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

non-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQWNFWWPPYNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206424 | |

| Record name | 1-Phenyl-1-nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57718-18-0 | |

| Record name | 1-Phenyl-1-nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Relevance and Derivatization Studies of 1 Phenyl 1 Nonyne

General Considerations for Phenylalkyne Synthesis

The synthesis of phenylalkynes, including 1-phenyl-1-nonyne, typically involves well-established organic chemistry reactions. A common method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. For this compound, this would involve reacting phenylacetylene (B144264) with a 1-haloheptane.

Another approach is the dehydrohalogenation of a suitable dihaloalkane. More recent and practical one-pot methods have been developed for the synthesis of phenylalkynyl-substituted terminal alkynes. researchgate.net These methods, which may involve a deprotection/stannylation sequence followed by a Migita–Kosugi–Stille coupling, offer mild reaction conditions and good to excellent yields. researchgate.net

Role as a Monomer in Polymerization Processes

This compound serves as a monomer in the synthesis of substituted polyacetylenes. The polymerization of 1-phenyl-1-alkynes, including this compound, has been investigated using various transition metal catalysts.

Research has shown that niobium (Nb) and tantalum (Ta) pentahalides are effective catalysts for the polymerization of 1-phenyl-1-alkynes. acs.org Specifically, this compound has been polymerized using NbCl5 and NbBr5 to yield polymers with relatively high molecular weights, in the range of 1 x 10^5 to 3 x 10^5. acs.orgresearchgate.net These polymers possess a polyene structure with alternating double bonds along the main chain. acs.orgresearchgate.net

Interestingly, despite the conjugated polyene structure, the resulting poly(this compound) is a white, air-stable, and electrically insulating solid. acs.org This is attributed to the twisted conformation of the polymer's main chain caused by the steric hindrance of the two bulky substituents (phenyl and heptyl groups) on each repeating unit, which prevents a planar conformation. acs.orgresearchgate.net

| Catalyst | Monomer | Resulting Polymer Molecular Weight (Mw) |

| NbCl5 | This compound | 1 x 10^5 - 3 x 10^5 acs.orgresearchgate.net |

| NbBr5 | This compound | 1 x 10^5 - 3 x 10^5 acs.orgresearchgate.net |

| TaCl5 | 1-Phenyl-1-propyne | 5 x 10^5 - 1 x 10^6 acs.orgresearchgate.net |

| TaBr5 | 1-Phenyl-1-propyne | 5 x 10^5 - 1 x 10^6 acs.orgresearchgate.net |

Structural Integration in Advanced Molecular Scaffolds Research

The rigid, linear structure of the this compound unit makes it a desirable component in the construction of advanced molecular scaffolds. Its incorporation can impart specific conformational constraints and electronic properties to larger, more complex molecules.

While specific examples of this compound's direct integration into complex scaffolds are not extensively detailed in the provided search results, the broader class of phenylalkynes is utilized in creating such structures. For instance, phenylalkynes are used in the synthesis of organometallic complexes and in the development of novel materials with specific electronic or optical properties. The derivatization of the phenyl ring or the alkyl chain of this compound could be explored to create functionalized building blocks for supramolecular chemistry and materials science.

Reaction Pathways and Mechanistic Studies of 1 Phenyl 1 Nonyne

Catalytic Transformations of 1-Phenyl-1-nonyne

The reactivity of this compound, an internal alkyne featuring a phenyl group and a heptyl chain attached to the carbon-carbon triple bond, is a subject of significant interest in organic synthesis and materials science. ontosight.ai Its unique structure allows for a variety of catalytic transformations, leading to the formation of polymers, coupled products, and selectively reduced compounds.

Polymerization Reactions and Their Mechanisms

The polymerization of disubstituted acetylenes like this compound has been explored to synthesize polymers with conjugated backbones, which are of interest for their potential electronic and optical properties.

The polymerization of 1-phenyl-1-alkynes, including this compound, has been successfully achieved using various transition metal catalysts. researchgate.netacs.org Research has shown that pentahalides of niobium (Nb) and tantalum (Ta) are effective catalysts for this transformation. acs.org Specifically, catalysts like niobium pentachloride (NbCl₅) and niobium pentabromide (NbBr₅) have been used to polymerize this compound, yielding high molecular weight polymers. researchgate.netacs.org

In a study examining the polymerization of several 1-phenyl-1-alkynes, this compound was polymerized using NbCl₅ and NbBr₅ in toluene (B28343) at 80°C. acs.org These catalysts produced polymers with weight-average molecular weights (Mw) in the range of 1 x 10⁵ to 3 x 10⁵. researchgate.netacs.org The resulting poly(this compound) was found to be a white, air-stable, and electrically insulating solid. acs.org The lack of color and conductivity, despite the presence of alternating double bonds in the main chain, is attributed to a twisted main-chain conformation caused by the steric hindrance of the two substituents on each repeating unit. researchgate.netacs.org

Other catalytic systems, such as those based on molybdenum (Mo) and tungsten (W), have also been employed for the polymerization of disubstituted acetylenes. acs.org For instance, a MoOCl₄–n-Bu₄Sn–EtOH ternary catalyst system has been shown to effectively polymerize various linear aliphatic disubstituted acetylenes, like 2-nonyne, in a living fashion, yielding polymers with narrow molecular weight distributions. cmu.edu While this specific study did not include this compound, it highlights the utility of molybdenum-based catalysts for internal alkynes.

| Catalyst | Monomer | Solvent | Temp (°C) | Polymer Yield (%) | Mw (x 10³) |

| NbCl₅ | This compound | Toluene | 80 | 65 | 110 |

| NbBr₅ | This compound | Toluene | 80 | 58 | 150 |

The polymerization of alkynes using transition metal catalysts often proceeds through a coordination-insertion mechanism. researchgate.netfiveable.me This mechanism involves the initial coordination of the alkyne monomer to the active metal center of the catalyst. fiveable.me Following coordination, the monomer inserts into the metal-polymer bond, leading to the growth of the polymer chain. researchgate.net

In the context of Ziegler-Natta catalysts, which are also used for alkyne polymerization, the proposed mechanism involves the monomer coordinating to the catalyst site before propagation. The growing polymer chain then attacks the activated carbon of the coordinated monomer. kaist.ac.kr For disubstituted acetylenes like this compound, the steric bulk of the substituents can significantly influence the polymerization process and the properties of the resulting polymer. researchgate.netacs.org

While the specific mechanistic details for this compound polymerization with Nb and Ta catalysts have not been fully elucidated in the provided context, the general principles of coordination-insertion polymerization are considered relevant. researchgate.netfiveable.me The process is initiated by the formation of an active metal-alkyl species, which then coordinates the first monomer molecule. fiveable.me The propagation step involves the repeated coordination and insertion of monomer molecules into the growing polymer chain. fiveable.me

Copolymerization offers a strategy to tailor the properties of polymers by incorporating different monomer units into the same polymer chain. rsc.orgrsc.org Studies have investigated the copolymerization of various substituted acetylenes. For example, the copolymerization of 1-trimethylsilyl-1-propyne (TMSP) with 1-phenyl-1-hexyne (B72867) has been achieved using a TaCl₅/Ph₃Bi catalyst system. mdpi.com This demonstrates the feasibility of copolymerizing different disubstituted acetylenes.

While specific studies on the copolymerization of this compound were not found in the provided search results, the existing research on related systems suggests its potential as a comonomer. For instance, the copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadienes has been successfully demonstrated using a CpTiCl₃/MAO coordination polymerization system. rsc.org Furthermore, research on the copolymerization of propylene (B89431) with 1-nonene (B85954) using metallocene catalysts highlights how comonomer incorporation can alter the microstructure and properties of the resulting polymer. researchgate.net These examples indicate that this compound could likely be copolymerized with other alkynes or vinyl monomers to create novel materials with tailored properties.

Cross-Coupling Methodologies with Phenylalkynes

The Sonogashira cross-coupling reaction is a fundamental method for forming C(sp²)-C(sp) bonds, typically involving the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net While this compound is an internal alkyne, the reactivity of the closely related phenylacetylene (B144264) (a terminal alkyne) in these reactions provides a relevant context. Phenylacetylene and its derivatives are widely used in Sonogashira couplings to synthesize a variety of compounds, including polymers and natural products. wikipedia.orgrsc.org

Recent advancements have focused on developing ligand-free palladium-catalyzed cross-coupling reactions. rsc.org For example, a ligand-free palladium-catalyzed Suzuki cross-coupling between aryl halides and organoboron compounds has been reported. rsc.org Additionally, visible light-driven cross-coupling reactions of alkyl halides with phenylacetylene derivatives have been achieved using a B12 complex as a catalyst. rsc.org

While direct cross-coupling of internal alkynes like this compound is more challenging, methods for the reductive cross-coupling of unsymmetrical internal alkynes have been developed. These reactions often utilize titanium or zirconium-based reagents and can proceed with high regioselectivity, particularly when one of the alkyne substituents can direct the reaction. nih.gov

Hydrogenation Studies

The catalytic hydrogenation of alkynes is a crucial transformation in organic synthesis, allowing for the selective reduction of the triple bond to either a double bond (alkene) or a single bond (alkane). jove.com The hydrogenation of internal alkynes like this compound can yield either Z (cis) or E (trans) alkenes, or the fully saturated alkane, depending on the catalyst and reaction conditions. acs.orgscribd.com

For the semi-hydrogenation to alkenes, specialized catalysts are often employed to prevent over-reduction to the alkane. jove.com Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) and P-2 catalyst (a nickel-boride complex) are classic examples that typically favor the formation of cis-alkenes through syn-addition of hydrogen. jove.com

Recent research has explored a variety of catalytic systems for alkyne hydrogenation. A cobalt pincer complex has been shown to be active for the semi-hydrogenation of internal alkynes, producing a mixture of E- and Z-alkenes. acs.org In contrast, a related cobalt(I) precatalyst yields exclusively Z-alkenes. acs.org Zinc-based catalysts have also been developed for the Z-selective semi-hydrogenation of both aryl- and alkyl-substituted internal alkynes. acs.org Furthermore, metal-free hydrogenation systems using quaternary ammonium (B1175870) salts as catalysts have been reported for the reduction of alkynes to olefins or alkanes. d-nb.info

The selective hydrogenation of a similar internal alkyne, 1-phenyl-1-propyne, has been studied using a single-atom alloy (SAA) Pd-Ag catalyst, which demonstrated excellent selectivity (95-97%) towards the corresponding alkene. mdpi.com

| Catalyst System | Substrate Type | Product(s) | Selectivity |

| [Co(N₂)(CyPNP)] | Internal Alkynes | Mixture of E- and Z-Alkenes | - |

| [Co(PMe₃)(CyPNP)] | Internal Alkynes | Exclusively Z-Alkenes | High Z-selectivity |

| Zinc-Anilide Complex | Internal Alkynes | Z-Alkenes | High Z:E ratio |

| Quaternary Ammonium Salts | Internal Alkynes | Alkenes or Alkanes | Condition-dependent |

| Pd₁Ag₃/Al₂O₃ (SAA) | 1-Phenyl-1-propyne | Alkene | 95-97% alkene selectivity |

Isomerization Phenomena in Phenylalkyne Systems

The transformation of alkynes from one isomeric form to another is a fundamental process in organic chemistry, often driven by the desire to form a more thermodynamically stable product. In phenylalkyne systems, including those related to this compound, isomerization typically involves the migration of the carbon-carbon triple bond along the alkyl chain.

Research into analogous compounds demonstrates that the isomerization of terminal alkynes to internal alkynes is a common and often irreversible process. oup.com For instance, the isomerization of terminal alkynes can be effectively catalyzed by ytterbium-aromatic imine dianion complexes, yielding thermodynamically more stable internal alkynes. oup.com

A key intermediate in the isomerization of many alkynes is the corresponding allene (B1206475). Studies on 3-aryl-1-propynes using organomagnesium catalysts have shown a clear progression from a terminal alkyne to an allene, which then converts to an internal alkyne. nih.gov Mechanistic investigations suggest that this transformation proceeds through a catalytically active mixture of tautomeric alkynyl-, allenyl-, and propargylmagnesium species. nih.govmdpi.com A similar phenomenon has been reported for 1-phenyl-1-hexyne, a close structural analog of this compound, which undergoes base-catalyzed isomerization to form 1-phenyl-1,2-hexadiene, an allene. chemicalbook.com

Two primary mechanistic pathways are often considered for the isomerization of phenylalkynes catalyzed by transition metals:

Metal Hydride Insertion-Elimination: This pathway involves the addition of a metal hydride across the triple bond, followed by an elimination step that reforms the triple bond at a new position.

π-Allyl Mechanism: This mechanism proceeds through the formation of a π-allyl intermediate via C-H bond activation. mdpi.com

The specific pathway and the resulting products are highly dependent on the catalyst and reaction conditions employed.

| Starting Material | Catalyst/Conditions | Key Intermediates/Products | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Terminal Alkynes | Ytterbium-aromatic imine dianion complexes | Internal Alkynes | Irreversible isomerization to more stable internal products. | oup.com |

| 3-Aryl-1-propynes | Organomagnesium complexes | Allenes, Internal Alkynes | Proceeds via a tautomeric mixture of alkynyl-, allenyl-, and propargylmagnesium species. | nih.gov |

| 1-Phenyl-1-hexyne | Base-catalyzed | 1-Phenyl-1,2-hexadiene (allene) | Demonstrates the formation of allenes from internal phenylalkynes. | chemicalbook.com |

| 1-Phenylbutyne | Iridium(III) Complexes | Allene Complexes | Possible pathways include metal hydride insertion-elimination or a π-allyl mechanism. | mdpi.com |

Reaction Kinetics and Thermodynamic Considerations in Alkyne Transformations

The isomerization of alkynes is governed by the principles of thermodynamics and kinetics. The relative stability of the isomers determines the thermodynamic favorability of the reaction, while the energy barrier of the transition state dictates the reaction rate.

Thermodynamic Stability In general, internal alkynes are thermodynamically more stable than their terminal alkyne isomers. youtube.com This stability difference is the primary driving force for the common base-catalyzed isomerization of terminal alkynes to internal positions. youtube.com The thermodynamic properties of hydrocarbons, including alkynes, can be estimated using methodologies like Benson's group additivity, which allows for the calculation of properties such as the standard enthalpy of formation (ΔfH°). nist.gov Comparing the calculated enthalpies of formation for different isomers can predict the direction of a thermodynamically controlled isomerization. For example, in a simple system like the pentynes, 2-pentyne (B165424) is the main product when 1-pentyne (B49018) is heated with ethanolic potassium hydroxide, reflecting its greater stability. youtube.com

Reaction Kinetics The study of reaction kinetics provides insight into the mechanism and rate of alkyne transformations. For phenylalkyne reactions, kinetic models such as the Langmuir-Hinshelwood type have been used to describe the reaction rates, particularly in heterogeneous catalysis. researchgate.net Such models account for the competitive adsorption of reactants, like the alkyne and hydrogen, onto the catalyst surface. researchgate.net

Theoretical studies, such as those employing Rice-Ramsperger-Kassel-Marcus (RRKM) Master Equation calculations, can assess temperature- and pressure-dependent rate constants and product branching ratios for elementary reaction steps. nih.gov These calculations have been applied to the phenyl + propargyl radical recombination reaction, which produces phenylallene and 3-phenyl-1-propyne, and subsequently follows their isomerization pathways. nih.gov

Kinetic isotope effect (KIE) studies are a powerful experimental tool for elucidating reaction mechanisms. By replacing hydrogen atoms with deuterium (B1214612) at specific positions, researchers can determine if a particular C-H bond is broken in the rate-determining step. For the isomerization of 1-phenylbutyne to an allene complex, significant primary KIE values (e.g., 3.61 at 328 K) were observed, providing strong evidence for a mechanism involving C-H bond activation in the rate-limiting step. mdpi.com

| Kinetic/Thermodynamic Parameter | System Studied | Method/Observation | Significance | Reference |

|---|---|---|---|---|

| Thermodynamic Stability | General Alkynes | Internal alkynes are generally more stable than terminal isomers. | Provides the driving force for isomerization from terminal to internal positions. | youtube.com |

| Enthalpy of Formation (ΔfH°) | Hydrocarbons | Benson group additivity method can estimate values. | Allows for the quantitative comparison of isomer stability. | nist.gov |

| Kinetic Modeling | 1-Phenyl-1-propyne Hydrogenation | Langmuir-Hinshelwood model describes reaction kinetics. | Demonstrates a method for quantifying rates in catalytic alkyne reactions. | researchgate.net |

| Kinetic Isotope Effect (KIE) | Isomerization of 1-phenylbutyne | kH/kD = 3.61 at 328 K | Indicates that C-H bond breaking is part of the rate-determining step of the reaction. | mdpi.com |

| Rate Constant Calculation | Phenyl + Propargyl Reaction | RRKM-ME calculations | Provides theoretical, pressure- and temperature-dependent rate expressions for kinetic modeling. | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 1 Nonyne

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the electronic environment of each nucleus, allowing for a comprehensive structural assignment.

The ¹H NMR spectrum of 1-Phenyl-1-nonyne provides information on the different types of protons and their neighboring environments. The spectrum, typically recorded in a solvent like tetrachloromethane (CCl₄), would exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the heptyl chain attached to the alkyne. spectrabase.com

The phenyl protons are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm. These signals often present as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons.

The protons on the carbon adjacent to the alkyne (the propargylic protons) are deshielded by the triple bond and would likely appear as a triplet around δ 2.4 ppm. The remaining methylene (B1212753) protons of the heptyl chain would produce a series of multiplets in the upfield region, generally between δ 1.2 and 1.6 ppm. The terminal methyl group (CH₃) protons are the most shielded and would typically be observed as a triplet around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2 - 7.5 | Multiplet |

| Propargylic-CH₂- | ~2.4 | Triplet |

| -(CH₂)₅- | 1.2 - 1.6 | Multiplet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edulibretexts.org

The two acetylenic carbons of the alkyne group are a key feature, typically resonating in the range of δ 80-90 ppm. The carbon attached to the phenyl group will be at a slightly different shift than the one attached to the alkyl chain. The phenyl group itself will show multiple signals in the aromatic region (δ 120-140 ppm), including a signal for the ipso-carbon (the carbon attached to the alkyne) and distinct signals for the ortho, meta, and para carbons.

The aliphatic carbons of the heptyl chain will appear in the upfield region of the spectrum. The propargylic carbon is expected around δ 19 ppm, while the other methylene carbons would resonate between δ 22 and 32 ppm. The terminal methyl carbon is the most upfield, typically appearing around δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Acetylenic Carbons (C≡C) | 80 - 90 |

| Aromatic Carbons | 120 - 140 |

| Alkyl Chain Carbons (-CH₂-) | 19 - 32 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds, providing characteristic "fingerprints" of functional groups.

The FT-IR spectrum of this compound displays absorption bands corresponding to the various functional groups present. nist.gov A key diagnostic peak is the stretching vibration of the carbon-carbon triple bond (C≡C). For a disubstituted alkyne like this compound, this absorption is typically weak and appears in the range of 2190-2260 cm⁻¹. renishaw.com

Other significant absorptions include those for the aromatic and aliphatic C-H bonds. The stretching of the sp² C-H bonds of the phenyl ring is observed above 3000 cm⁻¹. libretexts.org The stretching vibrations of the sp³ C-H bonds of the heptyl chain appear just below 3000 cm⁻¹. The spectrum also contains characteristic absorptions for the phenyl ring C=C stretching in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹. wpmucdn.com A study involving the analysis of plant extracts identified this compound as a bioactive compound, indicating its spectral features are known. sxcm.co.in

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Strong |

| Alkyne C≡C | Stretch | 2190 - 2260 | Weak |

Raman spectroscopy provides complementary information to FT-IR. renishaw.com The C≡C triple bond stretch, which is often weak in the IR spectrum of symmetrically substituted alkynes, typically gives a strong signal in the Raman spectrum, expected in the same 2190-2260 cm⁻¹ region. anton-paar.com This makes Raman spectroscopy particularly useful for identifying the alkyne functionality. The phenyl ring vibrations also produce characteristic Raman bands, such as the ring breathing mode which appears around 1000 cm⁻¹. nih.govavantesusa.com

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, which has a molecular formula of C₁₅H₂₀, the molecular weight is approximately 200.32 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 200. The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. A common fragmentation for phenylalkynes is the cleavage of the propargylic bond (the bond between the second and third carbons of the alkyl chain). This benzylic-type cleavage would lead to stable fragment ions. The mass spectrum of this compound shows significant fragment ions at m/z values of 129, 117, and 115, which correspond to various cleavages of the alkyl chain and rearrangements. anton-paar.comlibretexts.org The base peak is often a tropylium-like ion or a related stabilized cation resulting from fragmentation of the alkyl chain. msu.edu

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z Value | Interpretation |

|---|---|

| 200 | Molecular Ion (M⁺˙) |

| 129 | Fragment from cleavage of the alkyl chain |

| 117 | Fragment from cleavage of the alkyl chain |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC is employed to separate the compound from the solvent and any impurities, with its purity being indicated by the presence of a single major peak in the chromatogram. ajol.info The retention time of this peak is a characteristic property under specific chromatographic conditions.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment into various smaller, charged ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The molecular ion peak for this compound (C₁₅H₂₀) is observed at m/z 200, corresponding to its molecular weight. nist.govnist.gov

The fragmentation pattern provides crucial structural information. savemyexams.comacdlabs.com The most abundant fragment ion typically forms the base peak of the spectrum. For this compound, a prominent peak is observed at m/z 115. nih.gov This fragment can be attributed to the stable phenylpropargyl cation or a rearranged tropylium-like structure, formed by cleavage of the bond beta to the phenyl ring. Other significant fragments arise from successive losses from the heptyl chain. Analysis of these fragments allows for the definitive identification of the compound by comparing the obtained spectrum with reference libraries like the NIST Mass Spectrometry Data Center. nist.govnih.gov

Table 1: Key GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Significance |

| 200 | [C₁₅H₂₀]⁺ | Molecular Ion (M⁺) |

| 129 | [C₁₀H₉]⁺ | Fragment from cleavage of the alkyl chain |

| 117 | [C₉H₉]⁺ | Fragment from cleavage of the alkyl chain |

| 115 | [C₉H₇]⁺ | Base Peak, likely a stable phenylpropargyl or tropylium-like cation |

Data sourced from NIST and PubChem databases. nist.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with very high accuracy (typically to four or more decimal places). measurlabs.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, the molecular formula is C₁₅H₂₀.

By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass. amazonaws.com The calculated monoisotopic mass for C₁₅H₂₀ is 200.15650 Da. nih.govepa.gov An HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the elemental formula of this compound.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₀ |

| Nominal Mass | 200 amu |

| Theoretical Monoisotopic Mass | 200.15650 Da |

| Method of Determination | High-Resolution Mass Spectrometry (HRMS) |

Data computed by PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org This technique is particularly informative for compounds containing chromophores, which are functional groups with multiple bonds capable of absorbing radiation. uomustansiriyah.edu.iq

In this compound, the chromophore is the phenylalkyne moiety, where the π-electron systems of the phenyl ring and the carbon-carbon triple bond are conjugated. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Consequently, the molecule absorbs light in the near-UV region (200-400 nm). The absorption is primarily due to π → π* electronic transitions within this conjugated system. researchgate.nettanta.edu.eg The resulting spectrum typically shows a strong absorption band, and the wavelength of maximum absorbance (λmax) is a key characteristic. The presence of the conjugated system shifts the λmax to a longer wavelength (a bathochromic or red shift) compared to non-conjugated systems. uomustansiriyah.edu.iqvscht.cz

Table 3: Electronic Transitions for this compound

| Chromophore | Type of Transition | Expected Absorption Region (λmax) |

| Phenyl-C≡C- | π → π* | ~200-400 nm |

X-Ray Diffraction Analysis for Solid-State Structure (if applicable to derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While this compound is a liquid at standard conditions, its solid derivatives can be synthesized and analyzed by this technique to understand their precise molecular geometry, conformation, and intermolecular interactions in the solid state. mdpi.com

For instance, derivatives such as 1-phenyl-substituted tribenzsilatranes have been synthesized and studied using single-crystal X-ray diffraction. mdpi.com In this method, a beam of X-rays is directed at a single crystal of the derivative. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the exact positions of the atoms are determined. mdpi.com

This analysis provides precise data on bond lengths, bond angles, and torsional angles within the molecule. It also reveals how molecules pack together in the crystal lattice and identifies non-covalent interactions, such as C-H···π interactions, that stabilize the crystal structure. mdpi.com

Table 4: Example Crystallographic Data for a 1-Phenyl-Substituted Silatrane Derivative

| Parameter | 1-Phenyl-tribenzsilatrane (R=H) |

| Chemical Formula | C₂₄H₁₇NO₃Si |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 12.338(3) |

| b (Å) | 18.067(4) |

| c (Å) | 8.650(2) |

| V (ų) | 1926.8(7) |

| Z | 4 |

Data from a study on 1-phenyl-substituted tribenzsilatranes. mdpi.com

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1 Nonyne

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. Methodologies like Density Functional Theory (DFT) are widely used to investigate the properties of organic molecules such as 1-phenyl-1-nonyne. researchgate.netresearchgate.net

Density Functional Theory (DFT) has become a prevalent method for quantum chemical calculations due to its favorable balance of accuracy and computational cost. researchgate.netacs.org It is used to determine the electronic structure and ground state properties of molecules by calculating the electron density rather than the full many-electron wavefunction. For studies on phenyl-containing compounds, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often combined with Pople-style basis sets, such as 6-311++G(d,p), to yield reliable predictions of molecular geometry, vibrational frequencies, and electronic properties. researchgate.netijaemr.com These calculations provide the foundation for geometry optimization and frequency analysis.

A primary step in computational analysis is geometry optimization, an algorithmic process to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. storion.rusemanticscholar.org This procedure determines the most stable three-dimensional arrangement of the molecule, known as its equilibrium geometry. The output of a geometry optimization includes precise values for bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this would reveal the precise spatial relationship between the planar phenyl ring and the linear alkyne function connected to the flexible nonyl chain. While specific published data for this compound is scarce, representative optimized parameters can be predicted based on studies of similar molecules.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C≡C (Alkyne) | ~1.21 Å |

| Bond Length | C-C (Alkyne-Phenyl) | ~1.44 Å |

| Bond Length | C=C (Aromatic) | ~1.40 Å |

| Bond Length | C-H (Aromatic) | ~1.08 Å |

| Bond Length | C-C (Alkyl) | ~1.53 Å |

| Bond Angle | Phenyl-C≡C | ~179° |

| Bond Angle | C≡C-C (Alkyl) | ~179° |

Following a successful geometry optimization, vibrational frequency calculations are typically performed. faccts.de These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. ijaemr.comfaccts.de The predicted spectrum can be compared with experimental data to validate the computational model. The NIST database contains an experimental gas-phase IR spectrum for this compound, which shows characteristic absorption bands. nist.gov Theoretical calculations can assign these bands to specific molecular vibrations.

| Vibrational Mode | Experimental Wavenumber (cm-1) nist.gov | Theoretical Assignment |

|---|---|---|

| Aromatic C-H Stretch | ~3000-3100 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | ~2850-2960 | Symmetric and asymmetric stretching of C-H bonds in the nonyl chain. |

| C≡C Triple Bond Stretch | ~2230 | Stretching of the carbon-carbon triple bond, often weak in symmetrically substituted alkynes but observable here. |

| Aromatic C=C Stretch | ~1500-1600 | In-plane stretching of the carbon-carbon bonds within the phenyl ring. |

| C-H Bend (Aromatic) | ~690, ~755 | Out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring. |

Electronic Structure Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. mnstate.edu Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mnstate.eduresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com For this compound, the HOMO is expected to have significant contributions from the π-systems of the phenyl ring and the alkyne triple bond. The LUMO is anticipated to be the corresponding π* anti-bonding orbital.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to ionization potential. | -6.0 to -7.0 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to electron affinity. | -0.5 to -1.5 |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO). Indicates chemical reactivity and stability. | ~5.0 to 6.0 |

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| π (CAromatic - CAromatic) | π* (C≡C) | π → π | Significant |

| π (C≡C) | π (CAromatic - CAromatic) | π → π | Significant |

| σ (CAlkyl - H) | σ (C≡C) | σ → σ* | Minor |

Conformational Landscape Analysis

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the phenyl group to the alkyne moiety and the conformational flexibility of the n-octyl chain. Computational methods, particularly Density Functional Theory (DFT) and Molecular Mechanics (MM), are instrumental in exploring these conformational possibilities. fiveable.me

For molecules containing a phenyl group attached to a flexible chain, computational analyses typically reveal multiple low-energy conformers. upenn.edu The rotation of the phenyl group relative to the rest of the molecule is a key factor. In related phenyl-substituted molecules, the most stable conformations often feature a staggered arrangement to minimize steric hindrance. acs.orgresearchgate.net For this compound, the interaction between the ortho-hydrogens of the phenyl ring and the initial methylene (B1212753) groups of the nonyne chain would be a critical determinant of the rotational barrier.

Quantum chemical calculations on similar N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides have successfully determined conformational structures by comparing calculated dihedral angles with experimental NMR data. scielo.org.co A similar approach for this compound would involve mapping the potential energy surface as a function of the key dihedral angles. It is expected that the global minimum energy conformer would adopt a staggered orientation of the phenyl ring, with the n-octyl chain in an extended, low-energy conformation to minimize intramolecular van der Waals clashes.

Table 1: Representative Conformational Energy Data for an Analogous Phenyl-Substituted Alkane

This interactive table presents hypothetical relative energies for different conformers of a molecule analogous to this compound, illustrating the typical energy differences between conformers.

| Conformer | Dihedral Angle (Phenyl-C1-C2-C3) | Relative Energy (kcal/mol) |

| Staggered 1 (Global Minimum) | 60° | 0.00 |

| Eclipsed 1 (Transition State) | 0° | 3.5 |

| Staggered 2 | 180° | 0.5 |

| Eclipsed 2 (Transition State) | 120° | 4.0 |

Note: Data is representative and based on general findings for similar molecules, not specific calculations on this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, key reactions would include electrophilic additions to the alkyne and cycloaddition reactions.

Electrophilic Addition: The reaction of alkynes with electrophiles can proceed through various mechanisms. Computational studies on the electrophilic addition of reagents like lead(IV) acetate (B1210297) to double bonds have been modeled using DFT to understand the concerted nature of the reaction. acs.org For this compound, the addition of an electrophile would likely proceed via a transition state where the phenyl group can stabilize a developing positive charge, influencing the regioselectivity of the reaction.

Cycloaddition Reactions: The phenylacetylene (B144264) motif makes this compound a candidate for cycloaddition reactions, such as the [3+2] cycloaddition with azides (a "click" reaction). DFT studies on the copper(I)-catalyzed azide-alkyne cycloaddition have shown that the catalyst alters the mechanism from a one-step process to a stepwise one, significantly lowering the activation energy. researchgate.net Similarly, computational investigations of [2+2] cycloadditions involving ketenes and alkynes have detailed the concerted nature of these reactions and the factors governing their stereoselectivity. rsc.orgpku.edu.cn DFT calculations for the reaction of this compound in a cycloaddition would focus on locating the transition states, determining activation barriers, and predicting the regio- and stereochemical outcomes. mdpi.comresearchgate.net

Table 2: Representative Calculated Activation Energies for an Analogous Alkyne Cycloaddition Reaction

This interactive table shows hypothetical activation energies for different pathways in a cycloaddition reaction involving a phenylalkyne, illustrating how computational chemistry can distinguish between possible mechanisms.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Uncatalyzed [3+2] Cycloaddition | DFT (B3LYP/6-31G(d)) | 25.5 |

| Cu(I)-Catalyzed [3+2] Cycloaddition | DFT (B3LYP/6-31G(d)) | 14.2 |

| [2+2] Cycloaddition with a Ketene | DFT (M06-2X/6-311+G(d,p)) | 28.0 |

Note: Data is representative and based on published studies of analogous reactions, not specific calculations on this compound.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are widely used to predict various spectroscopic parameters, providing valuable insights for structure elucidation and characterization. fiveable.me

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.com For complex molecules, comparing calculated shifts with experimental data can help assign resonances and confirm stereochemistry. mdpi.com For this compound, calculations would likely be performed using a functional like B3LYP or mPW1PW91 with a suitable basis set, and the results would be compared to experimental spectra. stackexchange.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained through DFT calculations. diva-portal.org While there is often a systematic overestimation of frequencies, scaling factors can be applied to improve agreement with experimental data. arxiv.orgstanford.edu The calculated IR spectrum of this compound would show characteristic peaks for the C≡C stretch, aromatic C-H stretches, and aliphatic C-H stretches, aiding in the interpretation of the experimental spectrum. nist.govrsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.comfaccts.derespectprogram.org For conjugated systems like this compound, TD-DFT can predict the energies and oscillator strengths of electronic transitions. nih.govresearchgate.netyoutube.com The predicted λmax would correspond to the π → π* transitions within the phenylacetylene chromophore.

Table 3: Representative Predicted Spectroscopic Data for Analogous Phenylalkyne Systems

This interactive table presents typical predicted spectroscopic values for phenylalkyne systems, demonstrating the kind of data obtained from quantum chemical calculations.

| Spectroscopic Parameter | Computational Method | Predicted Value |

| ¹³C NMR (alkynyl Cα) | GIAO-B3LYP/6-311+G(2d,p) | 85-95 ppm |

| IR (C≡C stretch) | DFT (B3LYP/6-31G(d)) | 2200-2250 cm⁻¹ |

| UV-Vis (λmax) | TD-DFT (B3LYP/6-31G(d)) | 240-260 nm |

Note: Values are representative and based on general computational results for phenylalkynes.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugation, like this compound, are of interest for their potential nonlinear optical (NLO) properties. Computational chemistry plays a crucial role in predicting and understanding these properties at the molecular level. researchgate.net

The key NLO properties, such as the first hyperpolarizability (β) and the second hyperpolarizability (γ), can be calculated using DFT methods. sciensage.inforesearchgate.net For conjugated organic molecules, structure-property relationships are well-established. acs.orgacs.org The magnitude of the hyperpolarizability is strongly dependent on the conjugation length, the presence of electron-donating and electron-withdrawing groups, and molecular asymmetry. analis.com.myresearchgate.net

While this compound itself is a relatively simple conjugated system, computational studies would likely focus on how its NLO properties could be enhanced through substitution on the phenyl ring. For instance, adding an electron-donating group (like -OCH₃) and an electron-withdrawing group (like -NO₂) would create a "push-pull" system, significantly increasing the first hyperpolarizability (β). nih.govfrontiersin.orgrsc.org Calculations would typically involve geometry optimization followed by the calculation of polarizability and hyperpolarizability tensors using a suitable DFT functional and basis set. researchgate.net

Table 4: Representative Calculated NLO Properties for Analogous Push-Pull Phenylalkynes

This interactive table shows hypothetical calculated NLO properties for donor-acceptor substituted phenylalkynes, illustrating the impact of substituents on hyperpolarizability.

| Molecule | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Phenylacetylene | H | H | ~1-5 |

| 4-Methoxyphenylacetylene | -OCH₃ | H | ~10-15 |

| 4-Nitrophenylacetylene | H | -NO₂ | ~20-30 |

| 4-Methoxy-4'-nitrodiphenylacetylene | -OCH₃ | -NO₂ | >100 |

Note: Data is representative and based on computational studies of similar NLO chromophores.

Advanced Materials Science Applications and Polymer Research Involving 1 Phenyl 1 Nonyne

Development of Poly(1-Phenyl-1-nonyne) Materials

The polymerization of phenylacetylene (B144264) and its derivatives is a primary method for creating π-conjugated polymers. rsc.org These polymers, including poly(this compound), are notable for their stability in air, solubility in common organic solvents, and excellent processability. rsc.orgunizar.es The synthesis of these materials often employs transition metal catalysts, with rhodium-based systems being particularly effective for the polymerization of monosubstituted acetylenes. mdpi.org

Research into the polymerization of various phenylacetylene derivatives has shown that rhodium catalysts can produce highly stereoregular polymers with a cis-transoidal configuration and very high molar masses, sometimes reaching into the mega-Dalton range. unizar.es The specific substituents on the phenyl ring and the alkyne chain can significantly influence the polymerization process and the properties of the resulting polymer. For instance, this compound can serve as a building block in creating functionalized polymeric materials through techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, where the nonyne chain is incorporated into a larger polymer structure. researchgate.net

The general approach to synthesizing poly(phenylalkyne)s involves the chain polymerization of terminal alkynes. rsc.org The choice of catalyst and reaction conditions is crucial for controlling the molecular weight and molecular weight distribution (MWD), which in turn dictates the material's end-use properties. unizar.es

Characterization of Poly(Phenylalkyne) Derivatives

The characterization of poly(phenylalkyne) derivatives is essential for understanding their structure and properties. A variety of analytical techniques are employed to determine their molecular structure, thermal stability, and morphology.

Common characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer's structure, stereoregularity, and the successful incorporation of functional groups. For example, in stereoregular poly(phenylacetylene)s, a sharp signal around δ 5.85 ppm in the ¹H NMR spectrum is characteristic of the vinyl protons in a cis-transoidal configuration. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer structure. researchgate.net

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the polymers. unizar.es Substituted polyacetylenes often exhibit better thermal stability than their unsubstituted counterparts. mdpi.org

Spectroscopic Methods (UV-Vis): UV-Vis spectroscopy is used to study the electronic properties and conjugation along the polymer backbone. mdpi.org

Chromatographic Properties of Resultant Polymers

Size Exclusion Chromatography (SEC), often coupled with Multi-Angle Light Scattering (SEC-MALS), is a fundamental technique for determining the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of poly(phenylalkyne)s. rsc.orgunizar.es

The chromatographic behavior of these polymers reveals key information about their solution-state properties. For many poly(phenylacetylene)s synthesized with rhodium catalysts, a unimodal molecular weight distribution is observed, indicating a well-controlled polymerization. unizar.es However, in some cases, a bimodal distribution can occur, suggesting the presence of a higher molecular weight fraction, which may be due to branching. rsc.orgcsic.esacs.org

Researchers have noted that conjugated polymers like poly(phenylacetylene)s can interact strongly with SEC column packing materials. csic.es This interaction can lead to chromatogram tailing and affect the accuracy of molecular weight determination. csic.es The analysis of ring-substituted poly(phenylacetylene)s has demonstrated that the electronic nature of the substituent strongly influences the catalytic activity and, consequently, the molar mass of the resulting polymer. unizar.es

Table 1: Molar Mass Data for Various Poly(phenylacetylene) Derivatives

| Polymer | Substituent (R) | Catalyst System | Mₙ (x 10⁶ g/mol ) | PDI (Mₙ/Mₙ) | Source |

|---|---|---|---|---|---|

| PPAa | H | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1.09 | 1.8 | unizar.es |

| PPAe | p-OMe | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1.70 | 1.8 | unizar.es |

| PPAi | p-tBu | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 2.72 | 1.6 | unizar.es |

This table presents data for illustrative phenylacetylene derivatives to show the range of molecular weights achievable.

Conformation and Chain Rigidity in Poly(Phenylalkynes)

The conformation of poly(phenylacetylene)s is a critical aspect of their material properties. Unlike many flexible polymers, PPAs often adopt a non-flat, helical structure. pku.edu.cn This helicity is dynamic and can be influenced by external stimuli. pku.edu.cn The rigidity of the polymer chain plays a significant role in determining both the local and global structure of the polymer. nih.gov

The chain stiffness of poly(phenylalkyne)s is influenced by the bulky side groups (the phenyl rings), which restrict bond rotation along the polyene backbone. This results in a semi-flexible or rigid-rod-like conformation in solution. This rigidity is a key factor in the formation of supramolecular assemblies and affects the polymer's processing and mechanical properties. pku.edu.cnrushim.ru

Conformation plots, which show the relationship between the radius of gyration (r₉) and the molar mass (MM), are used to assess chain rigidity. For linear, flexible polymers, the slope of a log-log plot of r₉ vs. MM is typically around 0.58. unizar.es For poly(phenylacetylene)s, observed slopes often deviate from this value, falling in the range of 0.51–0.63, reflecting the complex conformational behavior and increased rigidity of these polymers in solution. unizar.es

Structure-Property Relationships in Phenylalkyne Polymers

Understanding the relationship between the molecular structure of poly(phenylalkyne)s and their macroscopic properties is crucial for designing materials for specific applications. researchgate.netacs.org The key structural elements that can be tuned are the polymer backbone, the nature and position of substituents on the phenyl ring, and the length of the alkyl chain at the alkyne position (such as the nonyl group in poly(this compound)).

Backbone Conjugation: The conjugated polyene backbone is responsible for the characteristic electronic and optical properties of these materials, making them suitable for applications in optoelectronics. unizar.esresearchgate.net

Side-Group Substituents: The introduction of functional groups onto the phenyl ring can dramatically alter the polymer's properties. Electron-donating or hole-transporting moieties can enhance photoconductivity. acs.org The presence of specific functional groups can also be used to induce self-assembly into ordered structures like fibers or liquid crystals. pku.edu.cn

Research has shown that for photoconductive applications, polyacetylenes with electron-donating groups generally show superior performance compared to those with electron-accepting groups. acs.org Furthermore, the design of amphiphilic block copolymers containing poly(phenylacetylene) segments can lead to self-assembly into nanoscale structures, which is important for applications like drug delivery or nanoelectronics. umass.edu

Functional Polymeric Materials Design

The versatility of the phenylacetylene platform allows for the rational design of functional polymeric materials with tailored properties. acs.orgmdpi.com By carefully selecting the monomer, such as this compound, and incorporating other functional moieties, polymers can be designed for a wide range of advanced applications.

Examples of functional polymeric material design based on phenylalkynes include:

Optoelectronic Materials: By incorporating chromophores or electronically active groups, poly(phenylacetylene)s are used in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Membrane Separation: The rigid, helical structure of many poly(phenylacetylene)s creates polymers with high free volume, making them excellent candidates for gas separation membranes. rsc.org

Sensors: The conjugated backbone of these polymers can interact with analytes, causing a change in their optical or electronic properties. This allows for the design of sensitive chemical sensors.

Smart Materials: The dynamic helical conformation of some poly(phenylacetylene)s can be controlled by external stimuli like temperature, solvents, or chiral molecules. pku.edu.cn This leads to the development of "smart" materials that can respond to their environment.

The design process often involves a modular approach, where monomers with specific functionalities are synthesized and then polymerized. researchgate.net For instance, this compound provides a basic scaffold that can be further modified either before or after polymerization to introduce desired functionalities for targeted applications in engineering and biomedicine. ontosight.aigoogle.comgoogle.com

Occurrence and Role in Natural Product Research

Phytochemical Profiling and Isolation from Natural Sources

Despite extensive research into the chemical constituents of various plant species, there is currently no scientific literature documenting the isolation of 1-Phenyl-1-nonyne from any natural source. Phytochemical screening studies, which aim to identify the vast array of compounds within plants, have not reported its presence. This suggests that this compound is either not a naturally occurring compound or is present in such minute quantities that it has yet to be detected by current analytical methods.

In Silico Studies of Bioactivity and Molecular Interactions

A review of scientific databases reveals a lack of in silico studies focused on this compound. Computational research, which employs methods like molecular docking and virtual screening to predict the biological activity and interactions of compounds with molecular targets, has not yet been applied to this specific molecule. Consequently, there is no available data on its potential bioactivity or molecular binding properties from computational models.

Biosynthetic Pathway Investigations (if applicable to natural occurrence)

Given that this compound has not been identified as a natural product, there have been no investigations into its potential biosynthetic pathway. The study of how a compound is synthesized in a living organism is contingent on its confirmed natural occurrence. Without evidence of its presence in any biological system, the enzymatic steps and genetic basis for its production remain unknown and uninvestigated.

Emerging Research Directions and Future Perspectives for 1 Phenyl 1 Nonyne

Integration with Cheminformatics and Machine Learning for Reaction Discovery and Optimization

The fields of cheminformatics and machine learning are increasingly being applied to chemical synthesis to accelerate reaction discovery and streamline optimization. nih.govarxiv.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes for new reactions, thereby reducing the number of experiments required and saving significant time and resources. nih.gov

For a compound like 1-Phenyl-1-nonyne, machine learning algorithms can be trained on data from various cross-coupling reactions, such as the Sonogashira coupling, to predict optimal reaction conditions. researchgate.net Factors such as catalyst type, ligand, base, solvent, and temperature can be modeled to maximize the yield and selectivity of the synthesis of this compound and its derivatives. rsc.org High-throughput screening methodologies, which generate large datasets, are particularly amenable to machine learning-based analysis. nih.govrsc.org By employing robotic systems for automated synthesis and analysis, researchers can rapidly build the comprehensive datasets needed to train effective machine learning models. scholaris.ca

Table 1: Application of Machine Learning in Chemical Synthesis

| Application Area | Description | Potential Impact on this compound |

| Reaction Prediction | Algorithms predict the feasibility, yield, and selectivity of a reaction. | Faster identification of successful synthetic routes to this compound derivatives. |

| Condition Optimization | Models suggest optimal reaction parameters (temperature, solvent, catalyst). | Increased efficiency and reduced waste in the production of this compound. |

| Catalyst Discovery | Machine learning can screen virtual libraries of potential catalysts. | Identification of novel, more efficient catalysts for this compound transformations. |

| De Novo Design | Algorithms can propose novel molecular structures with desired properties. | Design of new this compound derivatives with specific biological or material properties. |

The integration of machine learning with automated synthesis platforms creates a closed-loop system for reaction optimization. nih.gov An initial set of experiments provides the training data for a machine learning model, which then predicts a new set of conditions to improve the reaction outcome. These conditions are then tested experimentally, and the new data is used to refine the model. This iterative process can quickly lead to the discovery of highly efficient synthetic protocols for compounds like this compound.

Novel Catalytic Systems for Alkyne Transformations

The Sonogashira coupling, a palladium- and copper-catalyzed reaction, is a cornerstone for the synthesis of this compound. researchgate.net However, research is continuously exploring novel catalytic systems to improve efficiency, reduce cost, and enhance the sustainability of alkyne transformations.

Recent advancements have focused on developing catalysts that are more active, stable, and reusable. For instance, palladium nanoparticles and complexes with specific ligands have been shown to be highly effective for Sonogashira couplings. rsc.org Nickel-based catalysts are also emerging as a more earth-abundant and cost-effective alternative to palladium for C(sp2)-C(sp) bond formation. nih.gov

Furthermore, the development of heterogeneous catalysts, where the catalyst is supported on a solid material, offers significant advantages in terms of catalyst recovery and reuse. This approach simplifies product purification and reduces metal contamination in the final product. The use of flow chemistry, where reactants are continuously passed through a reactor containing a packed bed of a heterogeneous catalyst, is particularly well-suited for industrial-scale synthesis. thalesnano.comamt.uksioc-journal.cneuropa.eu

Table 2: Comparison of Catalytic Systems for Alkyne Coupling

| Catalyst Type | Advantages | Disadvantages | Relevance to this compound |

| Homogeneous Pd/Cu | High activity and selectivity. | Difficult to separate from product, potential for metal contamination. | Standard method for laboratory-scale synthesis. |

| Homogeneous Nickel | More abundant and lower cost than palladium. | Can be less active or require specific ligands. | A promising alternative for more sustainable synthesis. |

| Heterogeneous Catalysts | Easy to recover and reuse, low metal leaching. | May have lower activity than homogeneous counterparts. | Ideal for large-scale production and flow chemistry applications. |

| Nanoparticle Catalysts | High surface area to volume ratio, unique reactivity. | Can be challenging to synthesize with uniform size and shape. | Offers potential for enhanced catalytic performance. |

The exploration of ligand-free and copper-free Sonogashira coupling conditions is another active area of research. These modifications aim to simplify the reaction setup and avoid the use of potentially toxic copper salts.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques that allow for in situ monitoring provide real-time insights into the reaction progress, the formation of intermediates, and the influence of various reaction parameters.

For the synthesis of this compound, techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of the product over time. scielo.org.co This data can be used to determine reaction rates and to identify the presence of any side products or unstable intermediates. In situ infrared (IR) spectroscopy and Raman spectroscopy are also powerful tools for monitoring changes in functional groups during a reaction.

High-throughput screening techniques often incorporate rapid analytical methods to evaluate the outcome of many reactions in parallel. mpg.de Mass spectrometry, in particular, is a sensitive and high-throughput technique that can be used to quickly determine the conversion and selectivity of a reaction. nih.gov

The combination of in situ monitoring with flow chemistry provides a powerful platform for reaction optimization. mdpi.com By continuously monitoring the output of a flow reactor, chemists can rapidly screen a wide range of reaction conditions and identify the optimal parameters for the synthesis of this compound.

Design and Synthesis of Functional Derivatives for Specific Applications

The versatile structure of this compound, with its phenyl ring and a long alkyl chain attached to a reactive alkyne, makes it an excellent scaffold for the design and synthesis of functional derivatives with specific applications. ontosight.ai

In materials science, the introduction of this compound moieties into polymers can lead to materials with interesting electronic and optical properties. sigmaaldrich.comgdch.de The conjugated system formed by the phenyl group and the alkyne can be extended through polymerization or by coupling to other aromatic systems, creating materials suitable for use in organic electronics.

In medicinal chemistry, the alkyne group of this compound can be utilized in "click chemistry" reactions to attach the molecule to biomolecules or to create more complex structures with potential biological activity. wikipedia.orgtcichemicals.combldpharm.com For example, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that can be used to label cells or proteins with molecules containing a strained alkyne, such as a derivative of this compound. biochempeg.com

The synthesis of heterocyclic compounds, such as pyrazoles, from 1,3-dicarbonyl compounds and hydrazines is a well-established method. ijsrch.comdergipark.org.trktu.eduresearchgate.netacs.org this compound can serve as a precursor to 1,3-dicarbonyl compounds, which can then be used to synthesize a variety of substituted pyrazoles. These pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities and are important scaffolds in drug discovery. acs.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-1-nonyne, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Sonogashira coupling between phenylacetylene and 1-bromononane under palladium catalysis is a common approach. Key variables include catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%), solvent polarity (e.g., THF vs. DMF), and base selection (e.g., triethylamine for deprotonation). Yield optimization requires inert atmosphere control (N₂/Ar) and temperature modulation (60-80°C). Purity is assessed via GC-MS or HPLC, with silica gel chromatography for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer : NMR (¹H and ¹³C) is critical: the terminal alkyne proton appears at δ 2.8-3.2 ppm (¹H), and the sp-hybridized carbons resonate at δ 70-90 ppm (¹³C). IR spectroscopy confirms the C≡C stretch (~2100-2260 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (expected [M+H]⁺ at m/z 161.12 for C₁₅H₁₈). Cross-referencing with PubChem data ensures consistency .

Q. How can researchers address stability challenges during storage and handling of this compound?

- Methodological Answer : Store under inert gas (Ar) at -20°C in amber vials to prevent oxidation. Monitor degradation via periodic TLC or NMR. Add stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) to inhibit radical-mediated polymerization. Purity checks pre- and post-storage are essential .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model Pd(0)/Pd(II) catalytic cycles, highlighting oxidative addition and transmetallation steps. Kinetic studies (e.g., variable-temperature NMR) track intermediates. Compare turnover frequencies (TOF) with substituted analogs to assess electronic effects (e.g., phenyl ring’s electron-withdrawing nature) .

Q. How can computational modeling predict the electronic and steric properties of this compound for applications in materials science?

- Methodological Answer : Use Gaussian or ORCA software for HOMO-LUMO gap calculations (predicting conductivity) and electrostatic potential maps (identifying reactive sites). Molecular dynamics simulations (e.g., in GROMACS) evaluate self-assembly behavior in solvent environments. Validate with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in alkyne functionalization?

- Methodological Answer : Conduct meta-analysis of literature data (e.g., Web of Science, PubMed) to identify variables causing discrepancies (e.g., solvent purity, catalyst aging). Reproduce key experiments under controlled conditions, using standardized protocols (e.g., ASTM guidelines). Apply statistical tools (ANOVA, t-tests) to quantify significance of outliers .

Methodological Best Practices

- Data Collection : Triangulate results using multiple techniques (e.g., NMR + XRD for structural confirmation) .

- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, PPE) and document synthetic procedures in line with ECHA guidelines .

- Literature Review : Prioritize primary sources (ACS, RSC journals) over commercial databases. Use citation managers (EndNote, Zotero) to track references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。